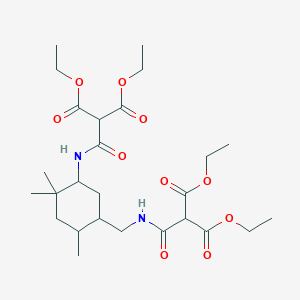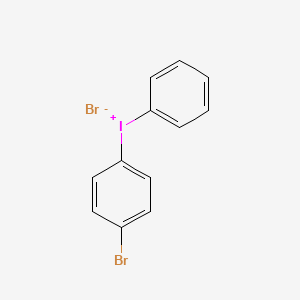
(4-Bromophenyl)-phenyliodanium;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromophenyl)-phenyliodanium;bromide is an organoiodine compound that features a bromine atom attached to a phenyl ring, which is further bonded to an iodonium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)-phenyliodanium;bromide typically involves the reaction of iodobenzene with bromobenzene under specific conditions. One common method includes the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction . This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol or water.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the principles of large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Bromophenyl)-phenyliodanium;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iodonium salts.
Reduction: Reduction reactions can convert the iodonium ion back to iodide.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield iodonium salts, while substitution could produce various substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
(4-Bromophenyl)-phenyliodanium;bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Wirkmechanismus
The mechanism by which (4-Bromophenyl)-phenyliodanium;bromide exerts its effects involves the formation of stable complexes with target molecules. The iodonium ion acts as an electrophile, facilitating reactions with nucleophiles. This interaction can disrupt biological pathways or enhance chemical reactivity, depending on the context .
Vergleich Mit ähnlichen Verbindungen
(4-Bromophenyl)-thiazol-2-yl derivatives: Known for their antimicrobial and anticancer properties.
4-Bromophenylacetic acid: Used in the synthesis of various organic compounds.
4-Bromophenylthiourea: Exhibits potent activity against HIV-1.
Uniqueness: (4-Bromophenyl)-phenyliodanium;bromide is unique due to its iodonium ion, which imparts distinct reactivity and stability compared to other bromophenyl derivatives. This makes it particularly valuable in synthetic chemistry and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
59696-27-4 |
|---|---|
Molekularformel |
C12H9Br2I |
Molekulargewicht |
439.91 g/mol |
IUPAC-Name |
(4-bromophenyl)-phenyliodanium;bromide |
InChI |
InChI=1S/C12H9BrI.BrH/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;/h1-9H;1H/q+1;/p-1 |
InChI-Schlüssel |
WZWWFNMRDLKUJM-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)Br.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14602061.png)
![1-Chloro-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14602062.png)

![5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14602070.png)
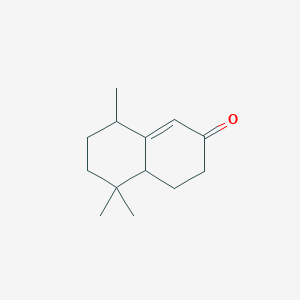
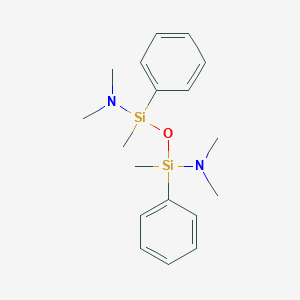
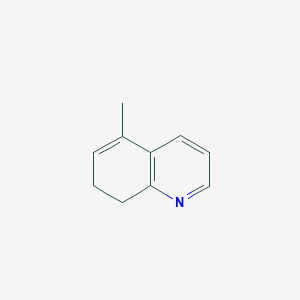
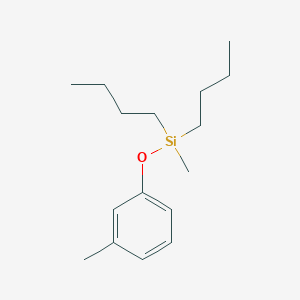
![Methyl 2-[(chloroacetyl)oxy]benzoate](/img/structure/B14602109.png)

